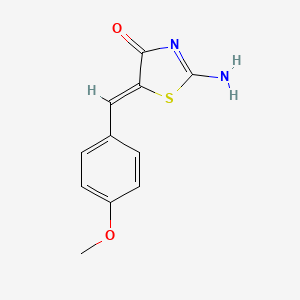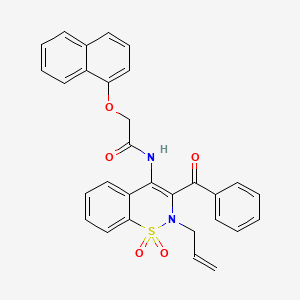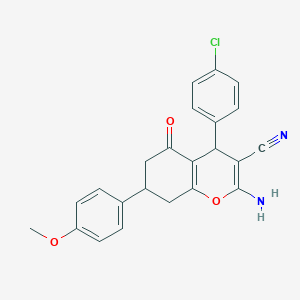![molecular formula C19H18N2O7S B10874975 (4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10874975.png)
(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxyl, nitrophenyl, and thienylcarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thienylcarbonyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the nitrophenyl group: This can be done through a nitration reaction followed by a coupling reaction.
Addition of the hydroxyethoxyethyl group: This step involves an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The thienylcarbonyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having hydroxyethoxy and aromatic groups.
4-Nitrophenyl-2-thienyl ketone: Shares the nitrophenyl and thienyl groups.
Uniqueness
3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-5-(4-NITROPHENYL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C19H18N2O7S |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H18N2O7S/c22-8-10-28-9-7-20-16(12-3-5-13(6-4-12)21(26)27)15(18(24)19(20)25)17(23)14-2-1-11-29-14/h1-6,11,16,22,24H,7-10H2 |
Clave InChI |
DELBSMUBQUNDJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])CCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',6'-Dihydroxy-2-{[(2-hydroxy-1-naphthyl)methylene]amino}spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10874910.png)
![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10874922.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-9H-xanthene-9-carboxamide](/img/structure/B10874924.png)

![N,N-Diethyl-N-{2-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]ethyl}amine](/img/structure/B10874931.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10874932.png)

![N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10874943.png)
![1-(4-Fluorophenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10874945.png)
![N-[(4E)-8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-3,4-dimethylaniline](/img/structure/B10874948.png)


![2-(4-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B10874969.png)
